molecular formula C11H16FNO B13274828 1-{[(4-Fluoro-3-methylphenyl)methyl]amino}propan-2-ol

1-{[(4-Fluoro-3-methylphenyl)methyl]amino}propan-2-ol

Cat. No.: B13274828
M. Wt: 197.25 g/mol
InChI Key: FGVCXZTUKPRXOJ-UHFFFAOYSA-N
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Description

1-{[(4-Fluoro-3-methylphenyl)methyl]amino}propan-2-ol is an organic compound that features a fluoro-substituted phenyl ring, a methyl group, and an amino alcohol moiety

Preparation Methods

The synthesis of 1-{[(4-Fluoro-3-methylphenyl)methyl]amino}propan-2-ol typically involves the reaction of 4-fluoro-3-methylbenzylamine with an appropriate epoxide or halohydrin under basic conditions. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlled temperature, pressure, and the use of catalysts.

Chemical Reactions Analysis

1-{[(4-Fluoro-3-methylphenyl)methyl]amino}propan-2-ol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into different alcohols or amines.

    Substitution: The fluoro group on the phenyl ring can be substituted with other functional groups under specific conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-{[(4-Fluoro-3-methylphenyl)methyl]amino}propan-2-ol has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It may be studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Researchers investigate its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-{[(4-Fluoro-3-methylphenyl)methyl]amino}propan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoro-substituted phenyl ring and amino alcohol moiety play crucial roles in its binding affinity and activity. The exact pathways and molecular targets depend on the specific application and context of its use.

Comparison with Similar Compounds

1-{[(4-Fluoro-3-methylphenyl)methyl]amino}propan-2-ol can be compared with similar compounds such as:

    4-Fluoro-3-methylphenylamine: Lacks the amino alcohol moiety, which may result in different chemical and biological properties.

    1-{[(4-Fluoro-phenyl)methyl]amino}propan-2-ol: Lacks the methyl group, which can affect its reactivity and interactions.

    1-{[(4-Methylphenyl)methyl]amino}propan-2-ol: Lacks the fluoro group, leading to different electronic and steric effects.

Properties

Molecular Formula

C11H16FNO

Molecular Weight

197.25 g/mol

IUPAC Name

1-[(4-fluoro-3-methylphenyl)methylamino]propan-2-ol

InChI

InChI=1S/C11H16FNO/c1-8-5-10(3-4-11(8)12)7-13-6-9(2)14/h3-5,9,13-14H,6-7H2,1-2H3

InChI Key

FGVCXZTUKPRXOJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)CNCC(C)O)F

Origin of Product

United States

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